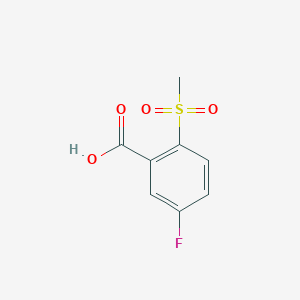

5-Fluoro-2-(methylsulfonyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-methylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO4S/c1-14(12,13)7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYODNSHQTPLEAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382251 | |

| Record name | 5-Fluoro-2-(methylsulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773873-55-5 | |

| Record name | 5-Fluoro-2-(methylsulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-2-(methylsulfonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 5-Fluoro-2-(methylsulfonyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 5-Fluoro-2-(methylsulfonyl)benzoic acid. The information is curated for researchers, scientists, and professionals in drug development who may be utilizing this compound as a building block or intermediate in medicinal chemistry and materials science. This document consolidates available data on its physical characteristics and outlines detailed experimental protocols for their determination.

Core Physical and Chemical Properties

This compound is a fluorinated aromatic carboxylic acid. The presence of both a fluorine atom and a methylsulfonyl group significantly influences its electronic properties, solubility, and potential biological activity.

Structure:

Caption: A potential two-step synthesis of this compound.

5-Fluoro-2-(methylsulfonyl)benzoic acid chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, nomenclature, and available data for 5-Fluoro-2-(methylsulfonyl)benzoic acid. The information is curated for professionals in research and development who require precise and reliable chemical information.

Chemical Structure and Nomenclature

IUPAC Name: this compound

The nomenclature of this compound is determined by the seniority of its functional groups. According to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, the carboxylic acid group (-COOH) takes precedence over the sulfonyl group (-SO₂CH₃). Consequently, the parent name of the molecule is benzoic acid. The carbon atom of the carboxylic acid group is designated as position 1 on the benzene ring. Numbering then proceeds around the ring to give the substituents the lowest possible locants. This results in the fluorine atom being at position 5 and the methylsulfonyl group at position 2.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the available quantitative data for this compound is presented in the table below. It should be noted that experimental data for this specific compound is limited in publicly available literature.

| Property | Value | Source |

| Molecular Formula | C₈H₇FO₄S | PubChem[1] |

| Molecular Weight | 218.20 g/mol | PubChem[1] |

| Physical Form | Solid | Sigma-Aldrich |

| Purity | ≥98% | Sigma-Aldrich |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly described in the available literature. However, a potential synthetic route can be inferred from the synthesis of its precursors.

Hypothetical Synthesis Workflow:

The synthesis could potentially proceed through a two-step process starting from 2-fluorobenzoic acid. This proposed pathway is based on established organic chemistry reactions.

Caption: A potential synthetic pathway for this compound.

Step 1: Synthesis of 2-Fluoro-5-chlorosulfonylbenzoic acid

A plausible initial step involves the chlorosulfonation of o-fluorobenzoic acid. This reaction would introduce the chlorosulfonyl group onto the benzene ring. The synthesis of 2-fluoro-5-chlorosulfonylbenzoic acid from o-fluorobenzoic acid and chlorosulfonic acid has been reported.[5]

Step 2: Conversion to this compound

The subsequent step would involve the conversion of the chlorosulfonyl group to a methylsulfonyl group. This could potentially be achieved through reaction with a suitable methylating agent, possibly followed by an oxidation step if a methylthio intermediate is formed. The specifics of this conversion are not detailed in the available search results.

Spectroscopic Data

Experimental spectroscopic data (¹H NMR, IR, Mass Spectrometry) for this compound is not available in the searched literature. For reference, general characteristics of IR and ¹H NMR spectra for benzoic acid and its derivatives are described below.

Infrared (IR) Spectroscopy (Anticipated Characteristics)

An IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups:

-

O-H stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.[6][7]

-

C=O stretch (Carboxylic Acid): A strong, sharp peak typically found between 1710-1680 cm⁻¹ for aromatic carboxylic acids.[6][7]

-

S=O stretch (Sulfonyl): Two strong bands are expected, typically in the ranges of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).

-

C-F stretch: A strong absorption band in the region of 1250-1000 cm⁻¹.

-

Aromatic C-H and C=C stretches: Characteristic absorptions for the substituted benzene ring.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Anticipated Characteristics)

The ¹H NMR spectrum would provide information on the chemical environment of the protons:

-

Carboxylic Acid Proton (-COOH): A singlet, typically found far downfield (>10 ppm), which may be broad.[8]

-

Aromatic Protons: The three protons on the benzene ring would appear as multiplets in the aromatic region (typically 7.0-8.5 ppm). Their specific chemical shifts and coupling patterns would be influenced by the electron-withdrawing effects of the fluorine and methylsulfonyl groups.

-

Methyl Protons (-SO₂CH₃): A singlet corresponding to the three methyl protons, with its chemical shift influenced by the adjacent sulfonyl group.

Biological Activity and Signaling Pathways

There is no specific information in the searched literature regarding the biological activity or involvement in signaling pathways of this compound. Research on structurally similar molecules can sometimes provide clues to potential biological relevance. For instance, other fluorinated benzoic acid derivatives have been investigated for various pharmacological activities.[4] However, without direct experimental evidence, any proposed biological role for this compound would be purely speculative.

Due to the lack of information on its biological interactions, a diagram of a signaling pathway or experimental workflow involving this specific compound cannot be generated at this time.

References

- 1. This compound | C8H7FO4S | CID 2782735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-氟-2-甲基苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. ossila.com [ossila.com]

- 4. chemimpex.com [chemimpex.com]

- 5. prepchem.com [prepchem.com]

- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

The Biological Landscape of 5-Fluoro-2-(methylsulfonyl)benzoic Acid: An Analysis of Available Data

An in-depth review of publicly available scientific literature reveals a significant gap in the understanding of the specific biological activities of 5-Fluoro-2-(methylsulfonyl)benzoic acid. While this compound is commercially available and its chemical structure is well-defined, there is a notable absence of published research detailing its direct effects on biological systems, including quantitative data on its activity, associated signaling pathways, or detailed experimental protocols for its biological evaluation.

This technical guide, therefore, aims to provide a comprehensive overview of the available information on closely related analogs and precursor molecules. By examining the biological activities of these structurally similar compounds, we can infer potential areas of investigation and highlight the current state of knowledge, thereby providing a valuable resource for researchers, scientists, and drug development professionals interested in this chemical scaffold.

Information on Structurally Related Compounds

The majority of available research focuses on isomers and precursors of this compound. Understanding the biological context of these related molecules can offer valuable insights.

5-Fluoro-2-methylbenzoic acid: A Precursor with Diverse Applications

5-Fluoro-2-methylbenzoic acid is a key synthetic intermediate in the development of various biologically active molecules.[1][2] It serves as a foundational building block in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs, as well as agrochemicals.[2]

One of the most significant applications of 5-Fluoro-2-methylbenzoic acid is in the synthesis of 3-arylisoquinolinones. These compounds have demonstrated notable antiproliferative activity against cancer cells.[1] Their mechanism of action involves binding to microtubules, which disrupts tubulin polymerization and ultimately induces apoptosis in cancerous cells.[1]

Isomeric Variations: 2-Fluoro-5-(methylsulfonyl)benzoic acid

The isomeric compound, 2-Fluoro-5-(methylsulfonyl)benzoic acid, is also commercially available.[3] While its specific biological activities are not extensively detailed in the provided search results, its availability suggests its use in chemical synthesis and potential for biological screening.

The Broader Context of Fluorinated Benzoic Acids and 5-Fluorouracil Derivatives

The presence of a fluorine atom in benzoic acid derivatives can significantly influence their biological properties. This is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[4]

Furthermore, the search results frequently mention derivatives of 5-Fluorouracil (5-FU), a well-established anticancer drug.[5][6][7][8][9] Researchers have synthesized and evaluated numerous 5-FU derivatives to improve its therapeutic index and overcome resistance.[7][9] These studies often involve detailed experimental protocols for assessing cytotoxic activity, such as the MTT assay.[7]

Future Directions and a Call for Research

The lack of specific biological data for this compound presents a clear opportunity for further research. Investigating the biological effects of this compound, including its potential anticancer, anti-inflammatory, or other therapeutic activities, could unveil novel pharmacological applications.

Future studies should aim to:

-

Screen for Biological Activity: Conduct broad-based biological screening of this compound against various cell lines and molecular targets.

-

Elucidate Mechanisms of Action: Should any significant biological activity be identified, subsequent research should focus on determining the underlying signaling pathways and molecular mechanisms.

-

Generate Quantitative Data: Obtain quantitative metrics of biological activity, such as IC50 or Ki values, to allow for robust comparison with other compounds.

-

Publish Detailed Methodologies: Disseminate detailed experimental protocols to ensure the reproducibility and validation of findings.

References

- 1. ossila.com [ossila.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 247569-56-8|2-Fluoro-5-(methylsulfonyl)benzoic acid|BLD Pharm [bldpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Green synthesis and biological evaluation of novel 5-fluorouracil derivatives as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pure.coventry.ac.uk [pure.coventry.ac.uk]

- 9. [PDF] Novel 5-Fluorouracil Derivatives: Synthesis and Cytotoxic Activity of 2-Butoxy-4-Substituted 5-Fluoropyrimidines | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on 5-Fluoro-2-(methylsulfonyl)benzoic Acid and Its Isomeric Analogs

A comprehensive review of the available scientific literature reveals a significant information gap regarding the synthesis, biological activity, and experimental protocols for 5-Fluoro-2-(methylsulfonyl)benzoic acid. The majority of scientific and patent literature focuses on its structural isomer, 2-Fluoro-5-(methylsulfonyl)benzoic acid, and other related derivatives. This guide, therefore, summarizes the available data on these closely related analogs to provide a contextual understanding for researchers, scientists, and drug development professionals. It is crucial to note that the following information does not directly pertain to this compound.

Physicochemical Properties of Related Benzoic Acid Derivatives

While specific quantitative data for this compound is not available in the public domain, the properties of its commercially available isomer, 2-Fluoro-5-(methylsulfonyl)benzoic acid, and a related compound, 5-Fluoro-2-[(methylsulfonyl)amino]benzoic acid, are summarized below.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Fluoro-5-(methylsulfonyl)benzoic acid | 247569-56-8 | C₈H₇FO₄S | 218.21 |

| 5-Fluoro-2-[(methylsulfonyl)amino]benzoic acid | 1016788-23-0 | C₈H₈FNO₄S | 233.22 |

Synthesis of Related Fluorinated Benzoic Acid Derivatives

Detailed experimental protocols for the synthesis of this compound are not described in the reviewed literature. However, synthetic routes for related compounds provide insights into potential synthetic strategies.

Synthesis of 2-Fluoro-5-chlorosulfonylbenzoic acid

A potential precursor for sulfonylated benzoic acids is the corresponding sulfonyl chloride. The synthesis of 2-fluoro-5-chlorosulfonylbenzoic acid has been described and involves the reaction of o-Fluorobenzoic acid with chlorosulfonic acid.[1] This intermediate can then be further reacted to introduce the methylsulfonyl group.

Synthesis of 5-Fluoro-2-methyl-3-nitrobenzoic Acid

A patented method describes the preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid, a key intermediate for the PARP inhibitor Rucaparib.[2] This multi-step synthesis involves the nitration of 5-fluoro-2-methylbenzoic acid. While structurally different, this highlights a common strategy in the functionalization of fluorinated benzoic acids.

Biological Activity of Related Compounds

The biological activities of various fluorinated benzoic acid derivatives have been explored, suggesting potential areas of investigation for this compound.

Antiproliferative Activity

Derivatives of the related compound, 5-Fluoro-2-methylbenzoic acid, have been investigated for their antiproliferative activity. For instance, 3-arylisoquinolinones synthesized from 5-fluoro-2-methylbenzoic acid have been shown to exhibit anticancer properties by binding to microtubules, suppressing tubulin polymerization, and inducing apoptosis in cancer cells.[3]

Enzyme Inhibition

Fluorinated benzoic acid derivatives have been explored as enzyme inhibitors. While no specific data exists for this compound, related structures are known to interact with various enzymes. For example, benzamide derivatives synthesized from 5-fluoro-2-methylbenzoic acid have been investigated as HIV-1 integrase inhibitors.[3]

Experimental Workflows and Methodologies

Due to the lack of specific literature, a detailed experimental protocol for this compound cannot be provided. However, a generalized workflow for the synthesis and characterization of a related compound is presented below.

Caption: A potential synthetic workflow for this compound.

Potential Signaling Pathways and Mechanisms of Action

Given the absence of biological data for this compound, any depiction of its involvement in signaling pathways would be purely speculative. However, based on the activities of structurally related molecules, one could hypothesize potential interactions. For instance, many small molecule inhibitors target key enzymes in signaling cascades.

Caption: A hypothetical signaling pathway illustrating potential kinase inhibition.

Conclusion

This technical guide highlights the current lack of specific scientific literature on this compound. While information on its isomers and other related fluorinated benzoic acids is available and provides some context, dedicated research is needed to elucidate the synthesis, properties, and biological activities of this particular compound. The information presented herein on related molecules should be used as a foundation for future research endeavors into this compound. Researchers are encouraged to perform their own investigations to fill the existing knowledge gap.

References

A Technical Guide to the Spectroscopic Analysis of 5-Fluoro-2-(methylsulfonyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 5-Fluoro-2-(methylsulfonyl)benzoic acid, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on established spectroscopic principles and data from structurally related compounds. Furthermore, it outlines comprehensive experimental protocols for acquiring such data and a generalized workflow for the spectroscopic analysis of solid organic compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound. These predictions are derived from an analysis of the substituent effects on the benzoic acid scaffold.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| COOH | > 12 | broad singlet | - |

| H-3 | 7.8 - 8.2 | doublet of doublets | J(H3-H4) = ~8-9, J(H3-F5) = ~4-5 |

| H-4 | 7.4 - 7.7 | triplet of doublets | J(H4-H3) = ~8-9, J(H4-H6) = ~2-3 |

| H-6 | 8.2 - 8.5 | doublet of doublets | J(H6-F5) = ~8-9, J(H6-H4) = ~2-3 |

| SO₂CH₃ | 3.2 - 3.5 | singlet | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| COOH | 165 - 170 | singlet |

| C-1 | 130 - 135 | doublet |

| C-2 | 140 - 145 | singlet |

| C-3 | 118 - 122 | doublet |

| C-4 | 125 - 130 | doublet |

| C-5 | 162 - 167 | doublet |

| C-6 | 115 - 120 | doublet |

| SO₂CH₃ | 40 - 45 | singlet |

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 218 | [M]⁺ | Molecular ion |

| 201 | [M - OH]⁺ | Loss of hydroxyl radical |

| 173 | [M - COOH]⁺ | Loss of carboxylic acid group |

| 139 | [M - SO₂CH₃]⁺ | Loss of methylsulfonyl group |

| 95 | [C₆H₄F]⁺ | Fluorophenyl fragment |

Experimental Protocols

The following are generalized protocols for acquiring NMR and MS data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for carboxylic acids due to its ability to dissolve polar compounds and allow for the observation of the acidic proton.

-

If necessary, gently warm or sonicate the sample to ensure complete dissolution.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the chosen solvent.

-

Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp and well-resolved peaks. This is typically an automated process on modern instruments.

-

Tune and match the probe to the correct frequency for the nucleus being observed (e.g., ¹H or ¹³C) to maximize the signal-to-noise ratio.

-

-

Data Acquisition:

-

For ¹H NMR:

-

Set the number of scans (typically 8 to 16 for a sample of this concentration).

-

Use a relaxation delay of 1-2 seconds.

-

Acquire the free induction decay (FID).

-

-

For ¹³C NMR:

-

Set a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.

-

Use a sufficient relaxation delay to ensure quantitative data if required.

-

Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

-

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the NMR spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by referencing the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.

-

The choice of solvent will depend on the ionization technique being used.

-

-

Instrumentation and Data Acquisition:

-

Introduce the sample into the mass spectrometer. For a solid sample, this is typically done via a direct insertion probe or after separation by liquid chromatography (LC-MS).

-

Select an appropriate ionization technique. Electrospray ionization (ESI) is a common choice for polar molecules like carboxylic acids, and can be run in either positive or negative ion mode.

-

Acquire the mass spectrum over a suitable m/z range to include the expected molecular ion.

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

-

Data Analysis:

-

Identify the molecular ion peak to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain information about the different functional groups and the overall structure of the molecule.

-

Compare the observed isotopic pattern with the theoretical pattern for the elemental composition of the molecule.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a solid organic compound.

Elucidating the Mechanism of Action of 5-Fluoro-2-(methylsulfonyl)benzoic Acid Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Published research specifically detailing the mechanism of action for 5-Fluoro-2-(methylsulfonyl)benzoic acid and its direct derivatives is limited. This guide, therefore, synthesizes information on the activities of structurally related fluorinated benzoic acid and sulfonamide compounds to infer potential mechanisms of action. Further empirical validation is necessary to definitively characterize the biological activity of this specific chemical series.

Executive Summary

Derivatives of this compound represent a class of compounds with potential therapeutic applications stemming from the strategic incorporation of a fluorine atom and a methylsulfonyl group onto a benzoic acid scaffold. While direct studies on this specific scaffold are not abundant in publicly accessible literature, analysis of related fluorinated and sulfonated molecules suggests a likely role as enzyme inhibitors. This technical guide will explore the potential mechanisms of action, drawing parallels from similar chemical entities, and provide a framework for future investigation.

Potential Mechanisms of Action: Enzyme Inhibition

The structural features of this compound derivatives suggest they may act as inhibitors of various enzymes. The sulfonyl group is a key functional head that can engage in noncovalent bonding interactions with amino acid residues such as lysine, histidine, serine, and tyrosine within an enzyme's active site, leading to inhibition.[1]

Based on studies of analogous compounds, potential enzyme targets could include:

-

α-Glucosidase and α-Amylase: Fluorinated benzenesulfonic ester derivatives have demonstrated inhibitory activity against these enzymes, which are crucial for carbohydrate digestion.[1] Inhibition of these enzymes is a therapeutic strategy for managing type 2 diabetes.

-

Protein Tyrosine Phosphatase 1B (PTP1B): Inhibition of PTP1B is a target for improving insulin sensitivity in the treatment of insulin resistance-related diseases.[1] Certain fluorinated benzenesulfonic esters have shown significant activity against this enzyme.[1]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Some fluorinated benzenesulfonic ester derivatives have been evaluated for their inhibitory effects on VEGFR-2, a key player in angiogenesis.[1]

The following table summarizes the inhibitory activities of some fluorinated benzenesulfonic ester derivatives, which can serve as a reference for potential studies on this compound derivatives.

| Compound Derivative | Target Enzyme | IC50 (µM) |

| 5-fluoro-2-(4-(methoxyphenyl)sulfonyl) substituted derivative 2f | α-Amylase | 3.1 ± 0.110 |

| 5-chloro and 2-(2-fluorophenyl)sulfonyl substituted derivative 2g | α-Glucosidase | 4.2 ± 0.054 |

| 4-(trifluoromethoxyphenyl)sulfonyl substituted derivative 2e | α-Glucosidase | 3.1 ± 0.043 |

Table 1: Inhibitory concentrations (IC50) of selected fluorinated benzenesulfonic ester derivatives against various enzymes. Data from a study on fluorinated benzenesulfonic ester derivatives of 5-substituted 2-hydroxy-3-nitroacetophenones.[1]

Experimental Protocols for Elucidating Mechanism of Action

To investigate the mechanism of action of novel this compound derivatives, a tiered experimental approach is recommended.

Primary Enzyme Inhibition Assays

Objective: To identify if the derivatives inhibit the activity of specific enzymes.

General Protocol (Example: α-Glucosidase Inhibition Assay):

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8).

-

Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in phosphate buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add the enzyme solution to wells containing various concentrations of the test compound or a control (e.g., acarbose).

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the pNPG solution to all wells.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding a solution of sodium carbonate.

-

Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Cellular Assays

Objective: To assess the effect of the derivatives on cellular processes.

General Protocol (Example: MTT Assay for Cytotoxicity):

-

Cell Culture:

-

Culture a relevant cancer cell line (e.g., K562 leukemia cells) in appropriate media supplemented with fetal bovine serum and antibiotics.[2]

-

-

Assay Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound relative to untreated control cells.

-

Determine the IC50 value, representing the concentration that inhibits cell growth by 50%.

-

Signaling Pathway Analysis

Should the derivatives exhibit significant cellular activity, further investigation into the underlying signaling pathways is warranted.

Hypothetical Signaling Pathway for an Anticancer Derivative:

If a this compound derivative demonstrates antiproliferative activity, it could potentially modulate pathways involved in cell cycle regulation or apoptosis. For instance, it might inhibit a protein kinase crucial for tumor cell survival.

Figure 1: Hypothetical signaling pathway for an anticancer derivative.

Experimental Workflow

A logical workflow is crucial for the systematic evaluation of this compound derivatives.

References

- 1. Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Fluorinated Benzoic Acids: A Technical Guide for Drug Discovery Professionals

Introduction

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug design. This in-depth technical guide explores the pharmacological profile of a significant class of these molecules: fluorinated benzoic acids. For researchers, scientists, and drug development professionals, understanding the nuanced effects of fluorination on this scaffold is critical for the rational design of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic properties. Fluorine's unique electronic properties and small atomic radius can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making fluorinated benzoic acids versatile building blocks in the development of new drugs.[1][2][3]

This guide will delve into the primary mechanisms of action, present quantitative pharmacological data, provide detailed experimental protocols for key assays, and visualize relevant signaling pathways to offer a comprehensive resource for the scientific community.

Key Pharmacological Targets and Mechanisms of Action

Fluorinated benzoic acids exert their biological effects through interactions with a variety of molecular targets. The most well-documented of these are the cyclooxygenase (COX) enzymes and the G protein-coupled receptor 35 (GPR35). Additionally, emerging research has highlighted their potential as modulators of Peroxisome Proliferator-Activated Receptors (PPARs) and as stabilizers of transthyretin.

Cyclooxygenase (COX) Inhibition

A prominent mechanism of action for several fluorinated benzoic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins involved in inflammation and pain.[4][5][6] By blocking the activity of COX-1 and COX-2, these compounds can effectively reduce the production of prostaglandins, leading to analgesic and anti-inflammatory effects.[7][8]

Well-known examples of fluorinated benzoic acids that function as COX inhibitors include Diflunisal and Niflumic acid . Diflunisal, a salicylic acid derivative, non-selectively inhibits both COX-1 and COX-2.[6][7] Niflumic acid is also categorized as a COX-2 inhibitor.[9][10] Another example is Triflusal , a 4-trifluoromethyl salicylate derivative, and its active metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), which inhibit COX-2-mediated prostaglandin E2 (PGE2) production.[11]

Table 1: Cyclooxygenase (COX) Inhibition by Fluorinated Benzoic Acid Derivatives

| Compound | Target | IC50 | Assay Conditions | Reference |

| Triflusal | COX-2 | 0.16 mM | Lipopolysaccharide-activated human blood | [11] |

| 2-hydroxy-4-trifluoromethylbenzoic acid (HTB) | COX-2 | 0.39 mM | Lipopolysaccharide-activated human blood | [11] |

| Aspirin | COX-2 | 0.18 mM | Lipopolysaccharide-activated human blood | [11] |

| Sodium Salicylate | COX-2 | >10 mM | Lipopolysaccharide-activated human blood | [11] |

G Protein-Coupled Receptor 35 (GPR35) Agonism

GPR35 is an orphan G protein-coupled receptor that has emerged as a therapeutic target for various inflammatory conditions. Several fluorinated compounds have been identified as agonists of GPR35. Upon activation, GPR35 can signal through multiple pathways, including the Gα13 and β-arrestin-2 pathways, leading to downstream cellular responses.[1][12]

Studies have identified potent fluorinated agonists for GPR35, demonstrating the potential for developing selective modulators of this receptor for therapeutic intervention. For instance, certain fluorine-substituted 6-bromo-8-benzamidochromen-4-one-2-carboxylic acids have been shown to be highly potent GPR35 agonists.

Table 2: GPR35 Agonist Activity of Fluorinated Compounds

| Compound | Target | Ki | EC50 | Assay | Reference |

| 6-Bromo-8-(2,6-difluoro-4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid | human GPR35 | 0.589 nM | 5.54 nM | β-arrestin assay |

Peroxisome Proliferator-Activated Receptor (PPAR) Modulation

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a crucial role in regulating lipid and glucose metabolism. Some fluorinated benzoic acid derivatives have been investigated as modulators of PPARs, particularly PPARγ. The introduction of fluorine can enhance the binding affinity and modulatory activity of these compounds.

Transthyretin Stabilization

Transthyretin (TTR) is a protein that can misfold and aggregate, leading to amyloidosis. Small molecules that stabilize the native tetrameric structure of TTR can prevent this pathological process. Fluorinated benzoic acids have been explored as potential TTR stabilizers. For example, Diflunisal has shown promise in stabilizing TTR and reducing the progression of TTR-related hereditary amyloidosis.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of fluorinated benzoic acids.

Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This protocol outlines a method for determining the inhibitory activity of test compounds against COX-1 and COX-2 using a fluorometric assay.

Materials:

-

Ovine COX-1 or human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme

-

Fluorescent probe (e.g., 10-Acetyl-3,7-dihydroxyphenoxazine, ADHP)

-

Fluorometer with excitation/emission wavelengths of 530-540 nm/585-595 nm

Procedure:

-

Reagent Preparation: Prepare working solutions of the enzyme, arachidonic acid, heme, and ADHP in the assay buffer. Prepare serial dilutions of the test compound.

-

Assay Plate Setup: In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Heme

-

ADHP

-

COX-1 or COX-2 enzyme

-

Test compound or vehicle control

-

-

Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a fluorometer.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

GPR35 Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of fluorinated benzoic acids to the GPR35 receptor using a radiolabeled ligand.

Materials:

-

Cell membranes expressing human GPR35

-

Radioligand (e.g., [³H]-labeled GPR35 agonist)

-

Test compound

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4)

-

Wash buffer (ice-cold assay buffer)

-

Glass fiber filters (e.g., GF/C)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or vehicle.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding at each concentration of the test compound. Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

GPR35 β-Arrestin Recruitment Assay

This assay measures the ability of a compound to induce the interaction between GPR35 and β-arrestin-2, a key step in G protein-independent signaling.

Materials:

-

HEK293 cells co-expressing GPR35 fused to a protein fragment (e.g., ProLink) and β-arrestin-2 fused to the complementary enzyme acceptor (EA) fragment (e.g., from the PathHunter assay).

-

Test compound

-

Assay medium

-

Detection reagents

Procedure:

-

Cell Plating: Seed the cells in a 96-well plate and incubate overnight.

-

Compound Addition: Add serial dilutions of the test compound to the cells.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes).

-

Signal Detection: Add the detection reagents according to the manufacturer's protocol and measure the resulting signal (e.g., chemiluminescence).

-

Data Analysis: Plot the signal intensity against the logarithm of the compound concentration to determine the EC50 value.

Signaling Pathways

The interaction of fluorinated benzoic acids with their molecular targets initiates downstream signaling cascades that ultimately mediate their pharmacological effects. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways.

GPR35 Signaling Pathway

Activation of GPR35 by an agonist can lead to the recruitment of both G proteins and β-arrestins, initiating distinct downstream signaling events. The Gα13 pathway is known to involve the activation of RhoA, leading to cytoskeletal rearrangements, while the β-arrestin-2 pathway can act as a scaffold for various signaling proteins, including those in the ERK/MAPK pathway.[4][6][8][13]

References

- 1. Biased constitutive signaling of the G protein-coupled receptor GPR35 suppresses gut barrier permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro screening of per- and polyfluorinated substances (PFAS) for interference with seven thyroid hormone system targets across nine assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transthyretin Kinetic Stabilizers for ATTR Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Gα12 and Gα13: Versatility in Physiology and Pathology [frontiersin.org]

- 5. The role and mechanism of β-arrestin2 in signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jneurosci.org [jneurosci.org]

- 8. wires.onlinelibrary.wiley.com [wires.onlinelibrary.wiley.com]

- 9. The GNA13-RhoA signaling axis suppresses expression of tumor protective Kallikreins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. content.abcam.com [content.abcam.com]

- 12. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα₁₃ and β-arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

The Methylsulfonyl Group: A Cornerstone in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The methylsulfonyl (-SO₂CH₃) group, a functional group characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a methyl group and a parent molecule, has emerged as a privileged scaffold in medicinal chemistry. Its unique combination of physicochemical properties allows it to significantly influence the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. The incorporation of this moiety can enhance metabolic stability, improve solubility, and create crucial interactions with biological targets, making it a versatile tool for lead optimization and drug design.[1][2][3] This guide provides a comprehensive overview of the role of the methylsulfonyl group, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Physicochemical Properties and Their Impact on Drug Action

The strategic incorporation of a methylsulfonyl group into a drug candidate can be attributed to its distinct electronic and steric properties:

-

Polarity and Hydrogen Bonding: The sulfonyl group is highly polar and the two oxygen atoms can act as strong hydrogen bond acceptors.[2] This capability is crucial for establishing high-affinity interactions with amino acid residues in the active site of target proteins, thereby enhancing potency and selectivity.[3]

-

Metabolic Stability: The sulfur atom in the methylsulfonyl group is in its highest oxidation state (SVI), rendering it exceptionally stable against further oxidation, a common metabolic pathway for many sulfur-containing compounds.[1] This resistance to metabolism can increase the in vivo half-life of a drug, leading to improved pharmacokinetic profiles.

-

Solubility and Lipophilicity: While being a polar group, the methylsulfonyl moiety can have a variable effect on a molecule's overall lipophilicity (LogP). It can reduce the lipophilicity of a molecule, which may improve aqueous solubility and reduce off-target effects associated with high lipophilicity, such as neurotoxicity.[1][4]

-

Electron-Withdrawing Nature: The strong electron-withdrawing effect of the sulfonyl group can modulate the pKa of nearby functional groups, influencing their ionization state at physiological pH.[1] This can impact a molecule's absorption, distribution, and target engagement.

-

Bioisosterism: The sulfonyl group can serve as a bioisostere for other functional groups like carbonyls or phosphates, allowing for the fine-tuning of a molecule's properties while maintaining or improving its biological activity.[2]

Case Studies: Methylsulfonyl Groups in Approved Drugs

The therapeutic success of numerous drugs can be partly attributed to the presence of a methylsulfonyl or a related sulfonamide group. Celecoxib and Vemurafenib serve as excellent examples.

Celecoxib: A Selective COX-2 Inhibitor

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) used to manage pain and inflammation.[5] Its mechanism of action relies on the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[6][7]

-

Mechanism of Action: COX enzymes catalyze the conversion of arachidonic acid to prostaglandin H2, a precursor for various prostaglandins that mediate inflammation and pain.[5][8] While COX-1 is constitutively expressed and plays a role in protecting the stomach lining, COX-2 is induced during inflammation.[7] Celecoxib's selectivity for COX-2 is attributed to its benzenesulfonamide side chain.[5][9] This polar group binds to a hydrophilic side pocket present in the COX-2 active site, which is absent in COX-1, thus conferring its selectivity and reducing the gastrointestinal side effects associated with non-selective NSAIDs.[7][9]

Vemurafenib: A Targeted Cancer Therapy

Vemurafenib is a potent kinase inhibitor used in the treatment of late-stage melanoma.[10] It specifically targets a mutated form of the B-Raf protein.

-

Mechanism of Action: The B-Raf protein is a serine/threonine kinase in the MAPK/ERK signaling pathway, which regulates cell proliferation and survival.[11][12][13] In about 50-60% of melanomas, a specific mutation (V600E) leads to a constitutively active B-Raf kinase, driving uncontrolled cancer cell growth.[10][12] Vemurafenib is a low molecular weight, orally available inhibitor that selectively binds to the ATP-binding site of the mutated BRAF V600E kinase, blocking its activity and halting the downstream signaling cascade.[12][14][15] This leads to the inhibition of tumor cell proliferation and induction of apoptosis.[10][12]

Quantitative Data of Bioactive Molecules

The following table summarizes the in vitro potency of Celecoxib and Vemurafenib against their respective targets.

| Molecule | Target | Assay Type | IC50 / Ki Value | Reference |

| Celecoxib | COX-2 | Enzyme Assay (Sf9 cells) | 40 nM | [16] |

| COX-1 | Enzyme Assay (Sf9 cells) | 15 µM | [16] | |

| Cancer-Associated Fibroblasts | Cell-based Assay | 16.00 µM | [17] | |

| Vemurafenib | BRAF V600E | Cell-free Assay | 31 nM | [18] |

| BRAF V600E | Cell-free Assay | 13-31 nM | ||

| Wild-type BRAF | Cell-free Assay | 100-160 nM | ||

| C-Raf | Cell-free Assay | 6.7-48 nM | ||

| HT29 (BRAF V600E) | Cell Proliferation Assay | 0.025-0.35 µmol/L | [19] | |

| RKO (BRAF V600E) | Cell Proliferation Assay | 4.57 µmol/L | [19] |

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the signaling pathways targeted by Celecoxib and Vemurafenib.

Caption: The COX-2 signaling pathway and its inhibition by Celecoxib.

Caption: The BRAF/MEK/ERK (MAPK) signaling pathway and Vemurafenib's action.

Experimental Protocols

Detailed methodologies are crucial for the discovery and characterization of bioactive molecules. Below are representative protocols for the synthesis of a methylsulfonyl-containing compound and for key biological assays.

Synthesis of a 1-(Methylsulfonyl)piperazine Derivative

This protocol outlines a general procedure for the synthesis of a sulfonamide, a common structural motif containing the methylsulfonyl group.[20][21]

-

Dissolution: Dissolve 1 mmol of the parent piperazine compound in 30 mL of dichloromethane in a reaction flask.

-

Addition of Sulfonyl Chloride: To the solution, add 1 mmol of methanesulfonyl chloride.

-

Base Addition: After 10 minutes of stirring at room temperature, add 1.2 mmol of triethylamine to the reaction mixture.

-

Reaction: Allow the reaction to proceed for 30 minutes at room temperature.

-

Work-up: Quench the reaction and wash the solution sequentially with diluted hydrochloric acid, a saturated sodium carbonate solution, and brine.

-

Drying and Evaporation: Dry the combined organic layers over anhydrous sodium sulfate, and then evaporate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude product using column chromatography or recrystallization to obtain the final 1-(methylsulfonyl)piperazine derivative.

In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)

This protocol is adapted from commercially available kits for high-throughput screening of COX-2 inhibitors.[22]

-

Reagent Preparation:

-

Prepare COX Assay Buffer, COX Probe, and COX Cofactor according to the kit's instructions.

-

Reconstitute lyophilized human recombinant COX-2 enzyme with sterile water. Keep the enzyme on ice.

-

Prepare a stock solution of the test inhibitor (e.g., in DMSO) and create serial dilutions in COX Assay Buffer.

-

-

Assay Plate Setup (96-well opaque plate):

-

Enzyme Control (EC) wells: Add 10 µL of COX Assay Buffer.

-

Inhibitor Control (IC) wells: Add 10 µL of a known COX-2 inhibitor (e.g., Celecoxib).

-

Sample (S) wells: Add 10 µL of the diluted test inhibitor.

-

-

Reaction Mixture:

-

Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, COX Cofactor, and the reconstituted COX-2 enzyme.

-

Add 80 µL of the Reaction Mix to each well (EC, IC, and S).

-

-

Initiation and Measurement:

-

Prepare the substrate by diluting Arachidonic Acid with NaOH solution as per the protocol.

-

Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.

-

Immediately measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) at 25°C for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction from the linear portion of the kinetic curve.

-

Determine the percent inhibition for each concentration of the test inhibitor relative to the Enzyme Control.

-

Plot the percent inhibition versus the inhibitor concentration to calculate the IC50 value.

-

Caption: A generalized workflow for an in vitro kinase inhibitor screening assay.

In Vitro BRAF Kinase Assay (Luminescence-based)

This protocol describes a method to measure BRAF kinase activity and its inhibition, based on the ADP-Glo™ Kinase Assay principle.[23]

-

Reagent Preparation:

-

Prepare 1x Kinase Buffer from a stock solution and keep on ice.

-

Thaw active recombinant BRAF V600E enzyme on ice and dilute to the desired working concentration in 1x Kinase Buffer.

-

Prepare a Substrate/ATP Master Mix containing a suitable substrate (e.g., kinase-dead MEK1) and ATP in 1x Kinase Buffer.

-

Prepare serial dilutions of the test compound (e.g., Vemurafenib) in 1x Kinase Buffer.

-

-

Kinase Reaction (in a 96-well plate):

-

Add 5 µL of the diluted test compound or control to the appropriate wells.

-

Add 10 µL of the diluted BRAF V600E enzyme to all wells except the "Blank" control (add 1x Kinase Buffer to the blank).

-

Initiate the kinase reaction by adding 10 µL of the Substrate/ATP Master Mix to all wells.

-

Gently mix and incubate the plate for 40-60 minutes at 30°C.

-

-

ADP Detection:

-

Terminate the reaction by adding 25 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature to deplete unconsumed ATP.

-

Add 50 µL of Kinase Detection Reagent to each well. This converts the ADP produced to ATP and generates a luminescent signal.

-

Mix and incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

-

Conclusion

The methylsulfonyl group is a powerful and versatile functional group in the arsenal of medicinal chemists. Its unique physicochemical properties enable the rational design of drug candidates with improved potency, selectivity, and pharmacokinetic profiles. As demonstrated by the success of drugs like Celecoxib and Vemurafenib, the strategic placement of a methylsulfonyl moiety can effectively address key challenges in drug development, from enhancing target binding to improving metabolic stability. A thorough understanding of its properties and applications, supported by robust experimental evaluation, will ensure that the methylsulfonyl group continues to be a cornerstone of innovation in the discovery of new therapeutics.

References

- 1. namiki-s.co.jp [namiki-s.co.jp]

- 2. researchgate.net [researchgate.net]

- 3. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dronedarone - Wikipedia [en.wikipedia.org]

- 5. news-medical.net [news-medical.net]

- 6. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 8. ClinPGx [clinpgx.org]

- 9. Celecoxib - Wikipedia [en.wikipedia.org]

- 10. Vemurafenib - Wikipedia [en.wikipedia.org]

- 11. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Vemurafenib? [synapse.patsnap.com]

- 13. hopkinsmedicine.org [hopkinsmedicine.org]

- 14. Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. vemurafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 16. selleckchem.com [selleckchem.com]

- 17. researchgate.net [researchgate.net]

- 18. selleckchem.com [selleckchem.com]

- 19. aacrjournals.org [aacrjournals.org]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. assaygenie.com [assaygenie.com]

- 23. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: 5-Fluoro-2-(methylsulfonyl)benzoic acid as a Potential Tankyrase Inhibitor in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are provided for research and informational purposes only. The application of 5-Fluoro-2-(methylsulfonyl)benzoic acid as a tankyrase inhibitor is hypothetical and based on the known activities of structurally similar compounds. There is currently no direct experimental evidence supporting this specific application for this molecule. Researchers should conduct their own validation studies.

Introduction

This compound is a fluorinated benzoic acid derivative. While direct biological data for this specific compound is not currently available in the public domain, its structural motifs are present in molecules known to exhibit potent biological activities. Notably, substituted benzoic acid derivatives have been identified as inhibitors of various enzymes, including tankyrase. Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a crucial role in the regulation of the Wnt/β-catenin signaling pathway.[1][2][3] Dysregulation of the Wnt/β-catenin pathway is implicated in the pathogenesis of numerous diseases, particularly cancer.[2][3][4]

Tankyrases regulate Wnt signaling by targeting Axin, a key scaffold protein in the β-catenin destruction complex, for poly(ADP-ribosyl)ation (PARsylation). This post-translational modification leads to the ubiquitination and subsequent proteasomal degradation of Axin.[1][2] The degradation of Axin destabilizes the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of Wnt target genes, which are often involved in cell proliferation and survival.[4] Inhibition of tankyrase activity stabilizes Axin, thereby promoting the degradation of β-catenin and suppressing Wnt-driven tumorigenesis.[2][4] This makes tankyrase an attractive therapeutic target in oncology.

This document provides a hypothetical framework for investigating this compound as a potential inhibitor of tankyrase and the Wnt/β-catenin signaling pathway.

Hypothetical Biological Activity

Based on the activity of other small molecule tankyrase inhibitors, this compound is postulated to inhibit the enzymatic activity of both tankyrase 1 and tankyrase 2. This inhibition is expected to translate into cellular effects, such as the stabilization of Axin and the subsequent reduction of β-catenin levels, leading to the downregulation of Wnt target gene expression.

Data Presentation: Hypothetical Inhibitory Activity

The following tables present hypothetical quantitative data for this compound, benchmarked against known tankyrase inhibitors, XAV939 and G007-LK.

| Compound | Target | IC50 (nM) [Enzymatic Assay] | Reference IC50 (nM) |

| This compound | TNKS1 | 35 | G007-LK: 46[5][6] |

| TNKS2 | 20 | G007-LK: 25[5][6] | |

| XAV939 | TNKS1 | 11 | - |

| TNKS2 | 4 | - |

| Compound | Cell Line | Assay Type | EC50 (µM) [Cell-based Assay] | Reference EC50 (µM) |

| This compound | DLD-1 (CRC) | Wnt/β-catenin Reporter Assay | 0.5 | G007-LK: ~0.3-0.6[7] |

| SW480 (CRC) | Cell Proliferation Assay | 1.2 | XAV939: >10[4] | |

| HepG2 (HCC) | Colony Formation Assay | 2.5 | XAV939: ~10[2] |

CRC: Colorectal Cancer; HCC: Hepatocellular Carcinoma

Signaling Pathway

The proposed mechanism of action for this compound is the inhibition of tankyrase, which in turn modulates the Wnt/β-catenin signaling pathway.

Caption: Wnt/β-catenin signaling pathway and the role of tankyrase.

Experimental Protocols

The following are generalized protocols that can be adapted to test the hypothesis that this compound functions as a tankyrase inhibitor.

Protocol 1: In Vitro Tankyrase Enzymatic Assay (Chemiluminescent)

This protocol is adapted from commercially available tankyrase assay kits.

Objective: To determine the in vitro inhibitory activity of this compound against TNKS1 and TNKS2.

Materials:

-

Recombinant human TNKS1 and TNKS2 enzymes

-

Histone-coated 96-well plates

-

Biotinylated NAD+

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

-

This compound (dissolved in DMSO)

-

Known tankyrase inhibitor (e.g., G007-LK) as a positive control

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

-

Microplate reader capable of measuring luminescence

Procedure:

-

Prepare serial dilutions of this compound and the positive control in assay buffer. The final DMSO concentration should not exceed 1%.

-

To the histone-coated wells, add 25 µL of the diluted compound or control.

-

Add 50 µL of diluted TNKS1 or TNKS2 enzyme to each well.

-

Initiate the reaction by adding 25 µL of biotinylated NAD+.

-

Incubate the plate at room temperature for 1-2 hours.

-

Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

-

Wash the plate three times with wash buffer.

-

Add 100 µL of chemiluminescent substrate to each well.

-

Immediately measure the luminescence using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for the in vitro tankyrase enzymatic assay.

Protocol 2: Cell-Based Wnt/β-catenin Reporter Assay

This protocol is based on the widely used TCF/LEF luciferase reporter assay.[8][9][10]

Objective: To assess the ability of this compound to inhibit Wnt/β-catenin signaling in a cellular context.

Materials:

-

HEK293T or other suitable cell line

-

TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)

-

A constitutively expressed control plasmid (e.g., Renilla luciferase) for normalization

-

Transfection reagent

-

Cell culture medium and supplements

-

Wnt3a conditioned medium or recombinant Wnt3a protein

-

This compound (dissolved in DMSO)

-

Known Wnt pathway inhibitor (e.g., XAV939) as a positive control

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Co-transfect cells with the TCF/LEF reporter plasmid and the control plasmid using a suitable transfection reagent.

-

Plate the transfected cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with serial dilutions of this compound or the positive control for 1-2 hours.

-

Stimulate the Wnt pathway by adding Wnt3a to the medium. Include an unstimulated control.

-

Incubate the cells for an additional 16-24 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the percent inhibition of Wnt3a-induced signaling for each compound concentration and determine the EC50 value.

Caption: Workflow for the cell-based Wnt/β-catenin reporter assay.

Conclusion

While further experimental validation is required, the structural characteristics of this compound suggest its potential as a novel scaffold for the development of tankyrase inhibitors. The protocols and hypothetical data presented herein provide a foundational framework for researchers to investigate this compound's biological activity and its potential therapeutic applications in Wnt-driven diseases. It is imperative to conduct rigorous in vitro and in vivo studies to confirm this hypothesis and to fully characterize the pharmacological profile of this compound.

References

- 1. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. selleckchem.com [selleckchem.com]

- 6. A Small-Molecule Tankyrase Inhibitor Reduces Glioma Stem Cell Proliferation and Sphere Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Cell-based assay for low- and high-scale screening of the Wnt/β-catenin signaling modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Cell-based assay for Wnt signaling | Explore Technologies [techfinder.stanford.edu]

Application Notes and Protocols: 5-Fluoro-2-(methylsulfonyl)benzoic Acid as a Putative PARP Inhibitor Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of targeted therapies in oncology, particularly for cancers harboring defects in DNA repair pathways, such as those with BRCA1/2 mutations. The mechanism of these inhibitors hinges on the concept of synthetic lethality, where the inhibition of PARP-mediated single-strand break repair is catastrophic for cancer cells that have a compromised homologous recombination repair pathway.

The synthesis of these complex molecules involves multi-step processes, often requiring specialized intermediates. While a direct, publicly documented synthetic route for a major PARP inhibitor utilizing 5-Fluoro-2-(methylsulfonyl)benzoic acid was not identified in a comprehensive literature search, this document provides a detailed overview of the synthesis of a prominent PARP inhibitor, Talazoparib, which employs a structurally related fluorinated starting material. This serves as a representative and instructive example for researchers interested in the synthesis of this class of compounds.

These notes also provide detailed protocols for the in vitro evaluation of PARP inhibitors, a critical step in the drug discovery and development pipeline.

PARP Signaling Pathway and Mechanism of Action

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[1][2] Upon detection of a SSB, PARP1 binds to the damaged DNA and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, including XRCC1, to the site of damage.[3]

In cancer cells with mutations in BRCA1 or BRCA2, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient. These cells become heavily reliant on the PARP-mediated BER pathway to maintain genomic integrity. When PARP is inhibited, SSBs are not efficiently repaired and can collapse replication forks, leading to the formation of DSBs. In BRCA-deficient cells, these DSBs cannot be repaired effectively, resulting in genomic instability and cell death—a concept known as synthetic lethality.[4][5] Furthermore, some PARP inhibitors "trap" the PARP enzyme on the DNA, creating a toxic protein-DNA complex that further disrupts DNA replication and contributes to cytotoxicity.

Representative Synthesis of a PARP Inhibitor: Talazoparib

The following multi-step synthesis of Talazoparib is a well-documented example of PARP inhibitor synthesis. It utilizes a fluorinated starting material, 6-fluoro-4-nitroisobenzofuran-1(3H)-one, to construct the core of the molecule.

Experimental Protocols

Step 1: Synthesis of (Z)-6-fluoro-3-((1-methyl-1H-1,2,4-triazol-5-yl)methylene)-4-nitroisobenzofuran-1(3H)-one

-

Reagents: 6-fluoro-4-nitroisobenzofuran-1(3H)-one, 1-methyl-1H-1,2,4-triazole-5-carbaldehyde, triethylamine, acetic anhydride, tetrahydrofuran (THF).

-

Procedure: To a solution of 6-fluoro-4-nitroisobenzofuran-1(3H)-one in THF, add 1-methyl-1H-1,2,4-triazole-5-carbaldehyde, triethylamine, and acetic anhydride. The reaction mixture is stirred at room temperature until completion (monitored by TLC or LC-MS). The product is isolated by filtration and washed to afford the desired intermediate.

-

Yield: Approximately 53-75%.

Step 2: Synthesis of Methyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate

-

Reagents: (Z)-6-fluoro-3-((1-methyl-1H-1,2,4-triazol-5-yl)methylene)-4-nitroisobenzofuran-1(3H)-one, methanol, acetic acid (catalytic amount).

-

Procedure: The intermediate from Step 1 is suspended in methanol, and a catalytic amount of acetic acid is added. The mixture is heated to reflux until the lactone ring is opened. The solvent is removed under reduced pressure to yield the keto-ester derivative.

-

Yield: High yield, often used in the next step without extensive purification.

Step 3: Synthesis of Methyl 7-fluoro-2-(4-fluorophenyl)-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate

-

Reagents: Methyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate, 4-fluorobenzaldehyde, titanium(III) chloride solution.

-

Procedure: The keto-ester from Step 2 and 4-fluorobenzaldehyde are dissolved in a mixture of THF and methanol. A solution of titanium(III) chloride in aqueous HCl is added dropwise at room temperature. The reaction is stirred until the reductive cyclization is complete. The product is extracted with an organic solvent and purified by chromatography.

-

Yield: Approximately 95%.

Step 4: Synthesis of Talazoparib

-

Reagents: Methyl 7-fluoro-2-(4-fluorophenyl)-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate, hydrazine hydrate, methanol.

-

Procedure: The intermediate from Step 3 is dissolved in methanol, and hydrazine hydrate is added. The mixture is heated to reflux to effect the final cyclization. The product, Talazoparib, precipitates from the solution upon cooling and is collected by filtration. Chiral resolution may be performed at an intermediate stage or on the final product to isolate the desired (8S,9R) enantiomer.

-

Yield: Approximately 78-90%.

Quantitative Data

| Parameter | Value | Reference |

| Talazoparib Synthesis | ||

| Step 1 Yield | ~53-75% | [5] |

| Step 3 Yield | ~95% | [6] |

| Step 4 Yield | ~78-90% | [6] |

| Talazoparib Biological Activity | ||

| PARP1 IC50 | ~0.57 nM | [7] |

| PARP1 Ki | ~1.2 nM | [8] |

| PARP2 Ki | ~0.87 nM | [8] |

| Cell Viability IC50 (MX-1, BRCA1 mutant) | ~0.3 nM | [8] |

| Cell Viability IC50 (Capan-1, BRCA2 mutant) | ~5 nM | [8] |

In Vitro Evaluation of PARP Inhibitors

The characterization of novel PARP inhibitors involves a series of in vitro assays to determine their potency and mechanism of action.

Protocol 1: In Vitro PARP1 Enzymatic Activity Assay (Chemiluminescent)

This assay measures the incorporation of biotinylated NAD+ onto histone proteins, a reaction catalyzed by PARP1.

-

Materials:

-

96-well plate pre-coated with histones

-

Recombinant human PARP1 enzyme

-

Activated DNA

-

Biotinylated NAD+

-

Test inhibitor (e.g., Talazoparib) and vehicle control (DMSO)

-

Assay buffer

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

-

Microplate reader with luminescence detection

-

-

Procedure:

-

Prepare serial dilutions of the test inhibitor in assay buffer.

-

To the histone-coated wells, add the assay buffer, activated DNA, and the test inhibitor dilutions or vehicle control.

-

Initiate the reaction by adding recombinant PARP1 enzyme to all wells except the blank.

-

Add biotinylated NAD+ to all wells to start the PARylation reaction.

-

Incubate the plate at room temperature for 1 hour.

-

Wash the plate to remove unbound reagents.

-

Add Streptavidin-HRP conjugate to each well and incubate for 30 minutes.

-

Wash the plate again.

-

Add the chemiluminescent substrate and immediately measure the luminescence using a microplate reader.

-

-

Data Analysis:

-

Subtract the background signal (blank wells).

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the cytotoxic effect of the PARP inhibitor on cancer cells, particularly those with and without BRCA mutations, to assess synthetic lethality.

-

Materials:

-

BRCA-mutant (e.g., MDA-MB-436, Capan-1) and BRCA-wild-type cancer cell lines.

-

96-well clear-bottom white plates.

-

Cell culture medium and supplements.

-

Test inhibitor and vehicle control (DMSO).

-

CellTiter-Glo® Luminescent Cell Viability Assay kit.

-

Microplate reader with luminescence detection.

-

-

Procedure:

-

Seed the cells in the 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the PARP inhibitor for 72-120 hours. Include a vehicle-only control.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC50 value for both BRCA-mutant and BRCA-wild-type cell lines by plotting the data on a dose-response curve. A significantly lower IC50 in the BRCA-mutant line indicates synthetic lethality.

-

Conclusion

The development of PARP inhibitors represents a successful application of targeted therapy in oncology. While the specific role of this compound as an intermediate remains to be elucidated from public-domain literature, the synthetic strategies and evaluation protocols detailed herein for Talazoparib provide a comprehensive guide for researchers in this field. The provided methodologies for synthesis and in vitro testing are fundamental to the discovery and characterization of novel and effective PARP inhibitors.